Cas no 1394839-08-7 (methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate)

methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate
- AKOS015851585
- 1394839-08-7
- F1911-4207
- EN300-1454079
-
- インチ: 1S/C16H23NO2/c1-16(2,3)12-7-5-11(6-8-12)13-9-17-10-14(13)15(18)19-4/h5-8,13-14,17H,9-10H2,1-4H3
- InChIKey: PQDOMCAJXCXMHX-UHFFFAOYSA-N
- SMILES: O(C)C(C1CNCC1C1C=CC(=CC=1)C(C)(C)C)=O
計算された属性
- 精确分子量: 261.172878976g/mol
- 同位素质量: 261.172878976g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 313
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 38.3Ų
methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1454079-0.05g |
methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate |
1394839-08-7 | 0.05g |
$660.0 | 2023-07-10 | ||
Enamine | EN300-1454079-0.5g |
methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate |
1394839-08-7 | 0.5g |
$754.0 | 2023-07-10 | ||
Enamine | EN300-1454079-2.5g |
methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate |
1394839-08-7 | 2.5g |
$1539.0 | 2023-07-10 | ||
Enamine | EN300-1454079-0.25g |
methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate |
1394839-08-7 | 0.25g |
$723.0 | 2023-07-10 | ||
Enamine | EN300-1454079-5000mg |
methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate |
1394839-08-7 | 5000mg |
$2028.0 | 2023-09-29 | ||
Enamine | EN300-1454079-10.0g |
methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate |
1394839-08-7 | 10.0g |
$3376.0 | 2023-07-10 | ||
Enamine | EN300-1454079-5.0g |
methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate |
1394839-08-7 | 5.0g |
$2277.0 | 2023-07-10 | ||
Enamine | EN300-1454079-250mg |
methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate |
1394839-08-7 | 250mg |
$642.0 | 2023-09-29 | ||
Enamine | EN300-1454079-100mg |
methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate |
1394839-08-7 | 100mg |
$615.0 | 2023-09-29 | ||
Enamine | EN300-1454079-0.1g |
methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate |
1394839-08-7 | 0.1g |
$691.0 | 2023-07-10 |
methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate 関連文献
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylateに関する追加情報
Compound CAS No. 1394839-08-7: Methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate
Methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate, identified by the CAS number 1394839-08-7, is a synthetic organic compound with a complex structure that has garnered attention in various fields of research and application. This compound belongs to the class of pyrrolidine derivatives, which are widely studied for their potential in pharmaceuticals, agrochemicals, and materials science.
The molecular structure of methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate consists of a pyrrolidine ring substituted with a tert-butylphenyl group at the 4-position and a methyl ester at the 3-position. The presence of the tert-butyl group imparts steric bulk, which can influence the compound's physical properties and reactivity. Recent studies have highlighted the importance of such substituents in modulating the pharmacokinetic profiles of bioactive molecules.
One of the key areas where this compound has shown promise is in drug discovery. Researchers have explored its potential as a lead compound for developing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. For instance, a study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit selective inhibition against certain kinases involved in cellular signaling pathways.
In addition to its pharmacological applications, methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate has also been investigated for its role in polymer chemistry. The pyrrolidine ring is known to facilitate polymerization under certain conditions, and this compound's unique substituents could potentially enhance the mechanical properties of resulting polymers. Recent advancements in click chemistry have further expanded its utility in constructing complex macromolecular architectures.
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and esterifications. A notable method reported in Organic Process Research & Development employs a palladium-catalyzed coupling reaction to assemble the key intermediates efficiently. This approach not only improves yield but also reduces the environmental footprint compared to traditional methods.
From an environmental standpoint, understanding the degradation pathways of methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate is crucial for assessing its ecological impact. Studies conducted by researchers at the University of California have shown that under aerobic conditions, this compound undergoes microbial degradation within a relatively short timeframe, suggesting it may not pose significant long-term risks to ecosystems.
In conclusion, methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate (CAS No. 1394839-08-7) stands as a versatile molecule with diverse applications across multiple disciplines. Its structural features make it an attractive candidate for further exploration in both academic and industrial settings, paving the way for innovative solutions in medicine and materials science.
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